molecular formula C14H16N2O2 B12093687 5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B12093687
M. Wt: 244.29 g/mol
InChI Key: GUVWBEXEDKHUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl1-(4-methylphenyl)-5-methyl-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group on the pyrazole ring, and a 4-methylphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(4-methylphenyl)-5-methyl-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methylphenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(4-methylphenyl)-5-methyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl1-(4-methylphenyl)-5-methyl-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl1-(4-methylphenyl)-5-methyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-(4-methylphenyl)-5-methyl-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure is particularly significant in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)16(15-13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

GUVWBEXEDKHUSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

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